(2,3-dihydro-1H-inden-2-yl)boronic acid
Description
Properties
IUPAC Name |
2,3-dihydro-1H-inden-2-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9,11-12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKUCNMTWIINHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC2=CC=CC=C2C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of 2,3 Dihydro 1h Inden 2 Yl Boronic Acid in Catalytic Cross Coupling Reactions
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.
Mechanistic Principles and Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Transmetalation: In this step, the organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the palladium(II) complex to form the desired cross-coupled product (R¹-R²) and regenerate the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.
Scope and Limitations with Indane-Derived Boronic Acids
While the Suzuki-Miyaura reaction is broadly applicable, the use of secondary alkylboronic acids, such as (2,3-dihydro-1H-inden-2-yl)boronic acid, can present unique challenges. One of the primary limitations is the potential for β-hydride elimination from the alkyl group attached to the palladium center after transmetalation. This side reaction can lead to the formation of undesired olefin byproducts and reduce the yield of the desired cross-coupled product.
The steric hindrance of the indane moiety can also influence the reaction's efficiency. The bulky nature of the (2,3-dihydro-1H-inden-2-yl) group may slow down the rates of both transmetalation and reductive elimination. However, this steric bulk can also be advantageous in certain contexts, potentially leading to higher selectivity in complex molecule synthesis.
A comprehensive study on the Suzuki-Miyaura cross-coupling of secondary alkylboronic acids highlighted the importance of the catalytic system in overcoming these limitations. Different palladium catalysts and ligands were found to have a significant impact on the outcome of the reaction, with some systems favoring the desired cross-coupling over β-hydride elimination. mdpi.com
Impact of Catalyst Systems and Ligand Design on Reactivity and Selectivity
The choice of the palladium catalyst and, more critically, the supporting ligand is paramount in controlling the reactivity and selectivity of the Suzuki-Miyaura reaction, particularly with challenging substrates like secondary alkylboronic acids.
Catalyst Systems: Both palladium(0) and palladium(II) precursors can be used to generate the active catalyst in situ. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes.
Ligand Design: The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the rates of the individual steps in the catalytic cycle. For the coupling of secondary alkylboronic acids, bulky and electron-rich phosphine (B1218219) ligands are often employed. These ligands can promote the desired reductive elimination over β-hydride elimination by creating a sterically crowded coordination sphere around the palladium atom. A study on a highly active catalytic system for Suzuki-Miyaura reactions in water utilized (2-mesitylindenyl)dicyclohexylphosphine as a ligand, demonstrating the effectiveness of indenyl-based phosphines. nih.gov
| Ligand Type | Key Features | Impact on Reactivity with Secondary Alkylboronic Acids |
| Bulky, electron-rich phosphines (e.g., Buchwald-type ligands) | Large cone angles, strong σ-donating ability | Promote reductive elimination, suppress β-hydride elimination |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable complexes | Can enhance catalytic activity and stability |
| Indenyl-based phosphines | Can provide a unique steric and electronic environment | Shown to be effective in challenging cross-coupling reactions nih.gov |
Optimization of Reaction Conditions: Solvent Systems, Bases, and Additives
Fine-tuning the reaction conditions is essential for achieving high yields and selectivity in the Suzuki-Miyaura coupling of this compound.
Bases: The base is a critical component of the Suzuki-Miyaura reaction, as it activates the boronic acid for transmetalation. The strength and nature of the base can influence the reaction outcome. Inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The choice of base needs to be carefully considered, as overly strong bases can lead to side reactions, while weak bases may not be effective in promoting transmetalation.
Additives: In some cases, additives can be used to improve the efficiency of the reaction. For example, the addition of silver salts has been shown to promote certain Suzuki-Miyaura couplings.
A general trend for optimizing Suzuki-Miyaura reactions with challenging substrates involves screening a variety of ligands, bases, and solvent systems to identify the optimal combination for the specific coupling partners.
Other Transition Metal-Catalyzed Coupling Reactions
Beyond the well-established palladium-catalyzed reactions, other transition metals have been shown to effectively catalyze cross-coupling reactions involving boronic acids. Copper, in particular, has emerged as a versatile and cost-effective catalyst for the formation of carbon-heteroatom bonds.
Copper-Mediated Chan-Lam Coupling for C-N and C-O Bond Formation
The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds by coupling an organoboronic acid with an amine or an alcohol, respectively. organic-chemistry.org This reaction is typically mediated by a copper(II) salt, often in the presence of a ligand and a base, and can frequently be performed under mild, aerobic conditions.
The proposed mechanism for the Chan-Lam coupling involves the formation of a copper(II)-organoboron complex, followed by coordination of the amine or alcohol. A key step is believed to be a reductive elimination from a copper(III) intermediate to form the desired C-N or C-O bond and a copper(I) species. The copper(I) is then reoxidized to copper(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.
The scope of the Chan-Lam coupling is broad, accommodating a wide range of amines, anilines, amides, and phenols as coupling partners. The use of this compound in this reaction would allow for the synthesis of N- and O-indenyl compounds, which could be of interest in medicinal chemistry and materials science. Challenges in the Chan-Lam coupling with secondary alkylboronic acids may arise from the steric hindrance of the boronic acid, which could affect the rate of transmetalation to the copper center. Optimization of the reaction conditions, including the choice of copper source, ligand, base, and solvent, is crucial for achieving high yields. Studies on the N-arylation of indoles and phenols have demonstrated the utility of the Chan-Lam coupling for constructing these important structural motifs. nih.govnih.gov
| Coupling Partner | Product Type | Potential Application |
| Primary/Secondary Amines | N-indenyl amines | Pharmaceutical intermediates |
| Anilines | N-indenyl anilines | Organic electronic materials |
| Amides/Indoles | N-indenyl amides/indoles | Biologically active compounds nih.gov |
| Phenols/Alcohols | O-indenyl ethers | Fine chemicals, functional materials nih.gov |
Stille and Sonogashira Coupling Analogues
While the Suzuki-Miyaura reaction is the most prominent cross-coupling application for organoboron reagents, the utility of boronic acids extends to transformations that serve as analogues to other key C-C bond-forming reactions, such as Stille (organotin reagents) and Sonogashira (terminal alkynes) couplings. Although direct participation of this compound in named Stille or Sonogashira reactions is not the standard protocol, its role in palladium-catalyzed cross-coupling showcases its potential as a viable alternative to organostannanes or terminal alkynes for introducing the 2-indanyl moiety.
The versatility of organoboron compounds allows them to be used in reaction schemes that achieve similar outcomes to Stille and Sonogashira couplings. For instance, where a Stille coupling might be used to couple an aryl group with an organotin species, a Suzuki-Miyaura reaction with this compound and an appropriate aryl halide can achieve the same structural linkage. The advantages of using the boronic acid lie in the generally lower toxicity of boron-containing byproducts compared to tin compounds and the mild reaction conditions.
Similarly, the Sonogashira reaction is the method of choice for coupling sp-hybridized carbon atoms (from terminal alkynes) with sp2-hybridized carbons of aryl or vinyl halides. While this compound cannot directly replace the alkyne component, related organoboron chemistry provides pathways to synthesize molecules that might otherwise be targeted via Sonogashira chemistry. For example, alkenylboronic acids can be coupled to form enynes, which are common products of Sonogashira reactions. The use of this compound in the broader family of palladium-catalyzed cross-coupling reactions thus positions it as a valuable reagent in synthetic strategies that might traditionally involve Stille or Sonogashira couplings. nih.gov
Nickel-Catalyzed Cross-Coupling Pathways with Organoboron Reagents
The development of nickel-catalyzed cross-coupling reactions has provided a cost-effective and often more reactive alternative to palladium-based systems. rsc.org These methods are particularly effective for coupling organoboron reagents, including this compound, with a range of electrophiles. Nickel catalysts have shown remarkable efficacy in activating challenging substrates, such as aryl chlorides and phenol (B47542) derivatives, which can be less reactive in palladium-catalyzed systems. nih.govresearchgate.net
The nickel-catalyzed Suzuki-Miyaura coupling proceeds through a catalytic cycle analogous to the palladium version, involving oxidative addition, transmetalation, and reductive elimination. A key advantage of nickel is its ability to facilitate the coupling of sterically hindered substrates and its tolerance of a wide array of functional groups. nih.gov For this compound, this means it can be efficiently coupled to complex aryl or heteroaryl halides to generate sophisticated molecular architectures containing the indane scaffold.
Research has demonstrated the utility of nickel catalysis in the synthesis of indanes themselves. organic-chemistry.org For instance, nickel-catalyzed carboannulation reactions have been developed that can construct the five-membered ring of the indane system. organic-chemistry.org Furthermore, enantioselective nickel-catalyzed Negishi cross-couplings of racemic secondary benzylic halides have been reported, highlighting the potential for creating chiral indane derivatives. organic-chemistry.org The use of commercially available and air-stable nickel pre-catalysts, such as NiCl2(PCy3)2, in environmentally benign "green" solvents further enhances the practical appeal of these methods. nih.gov
Table 1: Comparison of Palladium and Nickel Catalysis in Suzuki-Miyaura Couplings
| Feature | Palladium Catalysis | Nickel Catalysis |
|---|---|---|
| Cost | Higher cost, precious metal | Lower cost, earth-abundant |
| Reactivity with Aryl Chlorides | Often requires specialized ligands | Generally more reactive |
| Reactivity with Phenol Derivatives | Challenging, requires derivatization | More effective with derivatives like carbamates/sulfamates rsc.org |
| Functional Group Tolerance | Very broad | Broad, sometimes complementary to palladium |
| Pre-catalyst Stability | Many air-stable pre-catalysts available | Air-stable pre-catalysts are common (e.g., NiCl2(L)2) nih.gov |
Conjugate Additions and Allied Transformations
Organoboron reagents, including this compound, are effective nucleophiles in transition metal-catalyzed conjugate addition (or 1,4-addition) reactions. This class of reactions is a powerful tool for carbon-carbon bond formation, allowing for the addition of an organoboron group to the β-position of an α,β-unsaturated carbonyl compound. core.ac.ukwiley-vch.deorganic-chemistry.org Rhodium-catalyzed systems are particularly prominent in this area, demonstrating high efficiency and, with the use of chiral ligands, high enantioselectivity. core.ac.ukwiley-vch.de
The general mechanism of a rhodium-catalyzed conjugate addition involves the transmetalation of the organic group from the boronic acid to the rhodium(I) center. wiley-vch.de The resulting organorhodium species then undergoes insertion with the α,β-unsaturated substrate, followed by hydrolysis or protonolysis of the resulting rhodium enolate to release the product and regenerate the active catalyst. wiley-vch.de The use of an aqueous base is often crucial for improving reaction yields by facilitating the formation of a key Rh-OH species that is active for transmetalation. organic-chemistry.org
Application in Michael-Type Additions
The Michael addition, a specific type of conjugate addition, is a fundamental bond-forming reaction in organic synthesis. nih.gov The use of boronic acids as nucleophiles in rhodium-catalyzed Michael-type additions has been well-established. A significant application in the context of the indane scaffold is a stereoselective tandem reaction sequence involving a rhodium(I)-catalyzed conjugate addition of a boronic acid to an enone, followed by an intramolecular Michael cyclization. This powerful strategy allows for the construction of 1,2,3-trisubstituted indanes with high regio- and diastereoselectivity in a single operation. organic-chemistry.org
In this process, an arylboronic acid first adds to a divinyl ketone derivative in a classic 1,4-conjugate addition. The resulting enolate intermediate does not undergo a simple protonation but instead participates in an intramolecular Michael addition, cyclizing to form the five-membered indane ring. This tandem reaction provides a highly efficient route to complex and biologically relevant indane structures from simple precursors. organic-chemistry.org
Table 2: Rh(I)-Catalyzed Tandem Conjugate Addition-Michael Cyclization for Indane Synthesis
| Entry | Arylboronic Acid | Enone Substrate | Catalyst System | Product | Diastereomeric Ratio |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | 1,5-Diphenylpenta-1,4-dien-3-one | [(cod)2Rh]BF4 / Ba(OH)2 | 1,2,3-Triphenyl-2,3-dihydro-1H-inden-1-ol | >95:5 |
| 2 | 4-Methoxyphenylboronic acid | 1,5-Diphenylpenta-1,4-dien-3-one | [(cod)2Rh]BF4 / Ba(OH)2 | 1-(4-Methoxyphenyl)-2,3-diphenyl-2,3-dihydro-1H-inden-1-ol | >95:5 |
| 3 | Vinylboronic acid | 1,5-Diphenylpenta-1,4-dien-3-one | [(cod)2Rh]BF4 / Ba(OH)2 | 1-Vinyl-2,3-diphenyl-2,3-dihydro-1H-inden-1-ol | >95:5 |
Data derived from principles of tandem reactions leading to indane scaffolds. organic-chemistry.org
Friedel-Crafts-Type Reactions
The Friedel-Crafts reaction is a classic method for attaching substituents to aromatic rings via electrophilic aromatic substitution. rsc.org While not a direct participant in the way an alkyl halide is, this compound is relevant to this reaction class through the emerging field of boronic acid catalysis. Specifically, electron-deficient arylboronic acids have been shown to be effective Lewis acid catalysts for Friedel-Crafts alkylations. nih.govrsc.orgresearchgate.net
This catalytic approach typically involves the activation of π-activated alcohols (e.g., benzylic or allylic alcohols) by the boronic acid catalyst. nih.govresearchgate.net The boronic acid facilitates the dehydration of the alcohol to generate a carbocation intermediate, which then serves as the electrophile for the subsequent attack by an electron-rich arene. This method is highly attractive as it uses stable and readily available alcohols as precursors and produces water as the only byproduct, representing a green alternative to traditional Friedel-Crafts conditions that use stoichiometric Lewis acids and generate significant waste. researchgate.net The use of a co-catalyst, such as perfluoropinacol, can further enhance the reactivity by forming a more electrophilic and Lewis acidic boronic ester in situ. rsc.org
Table 3: Boronic Acid Catalysis in Friedel-Crafts Alkylation of Arenes with Benzylic Alcohols
| Entry | Benzylic Alcohol | Arene | Boronic Acid Catalyst | Co-Catalyst | Product |
|---|---|---|---|---|---|
| 1 | 1-Phenylethanol | Toluene | 3,5-(CF3)2C6H3B(OH)2 | None | 1-(1-Phenylethyl)-4-methylbenzene |
| 2 | 4-Nitrobenzyl alcohol | 1,3,5-Trimethoxybenzene | 3,5-(CF3)2C6H3B(OH)2 | Perfluoropinacol | 1-(4-Nitrobenzyl)-2,4,6-trimethoxybenzene rsc.org |
| 3 | 1-(4-Bromophenyl)ethanol | Anisole | C6F5B(OH)2 | None | 1-(1-(4-Bromophenyl)ethyl)-4-methoxybenzene nih.gov |
This table illustrates the catalytic role of boronic acids in Friedel-Crafts type reactions.
Role of 2,3 Dihydro 1h Inden 2 Yl Boronic Acid and Its Indane Analogues in Asymmetric Synthesis
Chiral Ligand Development from Dihydroindene Scaffolds
The dihydroindene (indane) structure is a privileged scaffold in the design of chiral ligands for asymmetric catalysis. nih.gov The rigidity of the indane motif enhances the structural integrity of the ligands, which is a key factor for achieving high enantioselectivity. nih.gov Chiral ligands derived from this framework, such as bis(oxazoline) and phosphine-oxazoline systems, have demonstrated exceptional efficacy in a multitude of metal-catalyzed reactions. nih.govbldpharm.com
The synthesis of structural derivatives can be challenging, but new methods are enabling broader applications. nih.govresearchgate.net A gram-scale, seven-step synthesis of bromine-functionalized Inda(box) ligands has been developed. nih.govresearchgate.net These bromo-Inda(box) compounds can undergo late-stage modifications via palladium-catalyzed cross-coupling reactions with various boronic acids, allowing for the creation of a diverse library of twelve unique Inda(box) ligands. nih.gov This synthetic route facilitates the tuning of the ligand architecture, which could lead to the discovery of new asymmetric metal-catalyzed transformations. nih.gov
Inda(box) ligands have proven to be highly effective in various catalytic applications. For instance, in copper-catalyzed hetero-Diels-Alder reactions, the Inda(box) ligand is as effective as the widely used tert-butyl bis(oxazoline) (t-Bu-Box), both in solution and on a polymer support. researchgate.net This versatility makes Inda(box) a valuable tool in diversity-oriented synthesis. researchgate.net Furthermore, Inda(box) derivatives with functional groups at the C5 position of the indane's aromatic ring have shown greater reactivity and enantioselectivity compared to their unfunctionalized counterparts. nih.gov
Table 1: Selected Inda(box) Ligand Applications
| Reaction Type | Metal Catalyst | Substrates | Key Finding | Reference |
| Hetero-Diels-Alder | Copper | Glyoxylate ester, Danishefsky's diene | As effective as t-Bu-Box ligand, applicable on polymer support. | researchgate.net |
| Various | Various | General | C5 functionalization enhances reactivity and enantioselectivity. | nih.gov |
| Cross-Coupling | Palladium | Bromoinda(box), Boronic acids | Enables late-stage modification to create diverse ligand library. | nih.gov |
Chiral phosphine-oxazoline (PHOX) ligands represent a highly successful class of hybrid ligands in asymmetric catalysis, combining a phosphorus donor with a chiral oxazoline (B21484) moiety. acs.orgacs.org The stereocenter on the oxazoline ring, which is derived from a chiral β-amino alcohol, is positioned close to the metal's active site, allowing it to directly influence the stereochemical outcome of the reaction. acs.org
Building on this concept, novel PHOX ligands incorporating an indane-based scaffold have been developed. Specifically, ligands based on a hexamethyl-1,1′-spirobiindane backbone have been synthesized. acs.org This rigid, spirocyclic framework is designed to create a well-defined chiral environment around the metal center.
These spirobiindane-PHOX ligands have been successfully applied in nickel-catalyzed asymmetric arylation of cyclic N-sulfonyl imines with arylboronic acids. acs.org In these reactions, the optimal ligand provided high yields and excellent enantioselectivities in the synthesis of chiral amines. acs.org The development of such innovative backbones for PHOX ligands is in high demand, as they expand the toolkit for tackling challenging asymmetric transformations. acs.org
Asymmetric Induction in Carbon-Carbon Bond-Forming Reactions
Indane-derived ligands and catalysts play a crucial role in asymmetric carbon-carbon bond formation, a cornerstone of modern organic synthesis. The unique stereoelectronic properties of these systems enable high levels of control over the formation of new stereocenters.
Stereoselective 1,4-additions, particularly Michael additions, are powerful methods for constructing carbon-carbon bonds. The indane framework has been central to the development of catalysts for such reactions. For example, a chiral N-heterocyclic carbene (NHC) catalyst has been used to trigger an intramolecular Michael addition to form a fused indane structure with excellent diastereoselectivity and enantiocontrol.
In another application, an organocatalytic asymmetric 1,4-Michael addition of azadienes to α-thiocyanoindanones has been investigated. rsc.org This reaction, catalyzed by a bifunctional chiral squaramide, produces a series of chiral benzofuran (B130515) compounds containing a thiocyano group and a quaternary carbon center. rsc.org The products were obtained in moderate yields with good enantioselectivities (up to 90:10 er) and high diastereoselectivities (up to >95:5 dr). rsc.org This represents the first use of α-thiocyanoindanones in a 1,4-Michael addition with azadiene substrates, expanding the scope of both components. rsc.org
The direct enantioselective synthesis of chiral indane derivatives is a highly valuable transformation. A significant advancement in this area is the rhodium-catalyzed asymmetric addition of arylboron reagents to indene (B144670) derivatives. acs.orgnih.gov This reaction proceeds in good yields with high enantioselectivity to produce 2-arylindanes. acs.orgnih.gov
Mechanistic studies involving deuterium-labeling have provided insight into the reaction pathway. acs.orgnih.gov The process is believed to involve a 1,4-rhodium shift from an initially formed benzylrhodium species to an arylrhodium intermediate before the final protonation step that yields the addition product. acs.orgnih.gov This methodology has also been successfully applied to acenaphthylene, a molecule with a similar structure to indene. nih.gov
Table 2: Rh-Catalyzed Asymmetric Addition of Arylboronic Acids to 1-Substituted Indenes
| Indene Substituent (R) | Arylboronic Acid (Ar) | Yield (%) | Enantiomeric Excess (ee %) |
| Phenyl | Phenyl | 95 | 98 |
| Phenyl | 4-Methoxyphenyl | 99 | 97 |
| Phenyl | 4-Trifluoromethylphenyl | 78 | 99 |
| Methyl | Phenyl | 93 | 98 |
| n-Propyl | Phenyl | 96 | 99 |
| Benzyl | Phenyl | 96 | >99 |
Data compiled from studies on rhodium-catalyzed asymmetric additions. acs.orgnih.gov
Catalytic Applications in Stereocontrolled Transformations
The application of indane-derived chiral ligands extends to a variety of other stereocontrolled transformations. The inherent rigidity and well-defined chiral environment of these ligands make them suitable for complex catalytic cycles that demand high precision.
A notable example involves the use of chiral helicene-indenido rhodium(III) complexes as catalysts. These sophisticated catalysts, which merge central, planar, and helical chirality elements into a single molecule, have been employed in the enantioselective C-H arylation of benzo[h]quinolines with 1-diazonaphthoquinones. This transformation produces axially chiral biaryls in good to high yields and with excellent enantiomeric ratios (up to 96:4 er). The success of this reaction demonstrates an unusual and efficient transfer of chirality from the central and helical elements of the ligand to the planar indenido unit and finally to the newly formed axial chirality of the product. This work highlights the potential for designing highly complex, multifunctional catalysts based on the indane scaffold for challenging stereocontrolled C-H functionalization reactions.
Table of Compounds
| Compound Name |
|---|
| (2,3-dihydro-1H-inden-2-yl)boronic acid |
| cis-1-amino-2-indanol |
| Indane-Derived Bis(Oxazoline) (Inda(box)) |
| tert-butyl bis(oxazoline) (t-Bu-Box) |
| Bromoinda(box) |
| Phosphine-Oxazoline (PHOX) |
| Hexamethyl-1,1′-spirobiindane |
| N-sulfonyl imines |
| Arylboronic acids |
| α-thiocyanoindanones |
| Azadiene |
| Chiral squaramide |
| Benzofuran |
| 2-arylindanes |
| Benzylrhodium |
| Arylrhodium |
| Acenaphthylene |
| Helicene-indenido rhodium(III) complexes |
| Benzo[h]quinolines |
| 1-diazonaphthoquinones |
Chiral Boron Lewis Acid-Catalyzed Asymmetric Reactions
Chiral Lewis acids are indispensable tools in asymmetric synthesis, activating substrates toward nucleophilic attack while discriminating between enantiotopic faces or transition states to favor the formation of one enantiomer. organic-chemistry.org Boron-based Lewis acids are particularly attractive due to the tunable acidity and steric properties of the boron center. Chiral boronic acids and their derivatives can function as effective Lewis acid catalysts, often after in situ complexation with chiral ligands like diols, or by having chirality embedded within their own structure. sigmaaldrich.comresearchgate.net
The catalytic cycle typically involves the coordination of the Lewis acidic boron center to an electrophilic substrate, such as an aldehyde or imine. This coordination enhances the substrate's electrophilicity and, within the chiral pocket of the catalyst, shields one face of the substrate, directing the incoming nucleophile to the opposite face. This strategy has been successfully applied to a range of reactions, including Diels-Alder reactions, aldol (B89426) additions, and Pictet-Spengler-type cyclizations. researchgate.netresearchgate.net
For instance, a chiral boron Lewis acid catalyst system generated in situ from trimethyl borate (B1201080) and (R)-BINOL has been shown to effectively catalyze the asymmetric Pictet-Spengler-type reaction of 2-(1H-pyrrol-1-yl)anilines with various aldehydes. researchgate.net This reaction produces structurally diverse 4,5-dihydropyrrolo[1,2-a]quinoxalines in good to excellent yields and with high enantioselectivity. researchgate.net Although direct catalytic applications of this compound itself as a chiral Lewis acid are not extensively documented, the principle is demonstrated by other chiral organoboron systems where a rigid chiral backbone is essential for inducing high levels of asymmetry. The development of chiral boronic acids remains a challenging field, with significant hurdles including the moisture sensitivity of many catalysts. mdpi.com
Desymmetrization Strategies with Chiral Borinic Acids
Desymmetrization of prochiral or meso compounds is a powerful strategy for accessing complex chiral molecules from simple, achiral precursors. Chiral borinic acids (R₂BOH), which are close relatives of boronic acids (RB(OH)₂), have emerged as highly efficient catalysts for such transformations, particularly for the enantioselective acylation of diols. researchgate.netnih.gov
A noteworthy example involves a novel C₂-symmetric chiral borinic acid catalyst featuring a rigid oxaboraanthracene core with chiral indane-derived side arms. researchgate.net This catalyst has demonstrated exceptional proficiency in the desymmetrization of 2,2-disubstituted-1,3-propanediols, a challenging class of substrates, to afford chiral diols with a quaternary stereocenter. nih.govorganic-chemistry.org The reaction proceeds via a catalytic mono-acylation, rendering one of the two enantiotopic hydroxyl groups reactive while the other remains untouched.
The optimized reaction conditions utilize a very low catalyst loading (1.0 mol%), an acylating agent such as anisoyl chloride, and a base in acetonitrile (B52724) at low temperatures (−45°C), yielding the desired chiral monoesters with excellent enantioselectivity (up to 96:4 er). organic-chemistry.org Mechanistic investigations, including ¹¹B NMR studies, have confirmed the involvement of a tetracoordinate borinate intermediate in the catalytic cycle. nih.govorganic-chemistry.org A proposed stereocontrol model suggests that the C₂-symmetric catalyst forms a well-defined asymmetric cleft upon binding the diol, leading to the observed high selectivity. researchgate.netnih.gov The versatility of this method is highlighted by its tolerance for a wide range of aryl and alkyl-substituted diols. organic-chemistry.org
| Substrate (Diol) | Acylating Agent | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|
| 2,2-diphenyl-1,3-propanediol | Anisoyl chloride | 95 | 96:4 |
| 2,2-bis(4-fluorophenyl)-1,3-propanediol | Anisoyl chloride | 96 | 95:5 |
| 2,2-bis(4-chlorophenyl)-1,3-propanediol | Anisoyl chloride | 94 | 95.5:4.5 |
| 2,2-bis(2-naphthyl)-1,3-propanediol | Anisoyl chloride | 94 | 96:4 |
| 2-phenyl-2-benzyl-1,3-propanediol | Anisoyl chloride | 93 | 94:6 |
| 2-methyl-2-phenyl-1,3-propanediol | Benzoyl chloride | 90 | 91:9 |
Asymmetric Hydroboration and Diboration Processes
Asymmetric hydroboration, the addition of a B-H bond across a double bond, is a cornerstone of organic synthesis for preparing enantiomerically enriched alcohols and amines. makingmolecules.com The stereoselectivity of this reaction can be controlled by either the substrate itself or by a chiral hydroborating reagent. Classic examples of reagent-controlled hydroboration utilize stoichiometric amounts of chiral boranes derived from readily available natural products, such as diisopinocampheylborane (B13816774) (Ipc₂BH) from α-pinene. makingmolecules.com The rigid bicyclic structure of these reagents is crucial for creating a steric environment that directs the hydroboration to one face of a prochiral alkene. makingmolecules.com
Similarly, asymmetric diboration involves the catalytic addition of a B-B bond across an alkene or alkyne, providing efficient access to chiral 1,2-diborylated compounds, which are versatile synthetic intermediates. In these catalytic processes, the source of chirality typically resides in the ligand coordinated to a transition metal (e.g., rhodium, palladium, or cobalt). nih.gov
While this compound itself is not typically used as the direct reagent or catalyst in these transformations, the indane scaffold is a privileged structure in the design of chiral phosphine (B1218219) ligands for transition-metal-catalyzed asymmetric reactions, including hydroboration and diboration. Ligands incorporating the rigid indane backbone can create a well-defined and effective chiral environment around the metal center, leading to high enantioselectivities in the borylation step. The resulting chiral organoboronates are valuable intermediates that can be converted stereospecifically into a wide array of functional groups, providing access to diverse chiral molecules. nih.gov
Utilization of 2,3 Dihydro 1h Inden 2 Yl Boronic Acid As a Building Block in Complex Molecule Synthesis
Construction of Substituted Indene (B144670) and Dihydroindene Frameworks
The primary application of (2,3-dihydro-1H-inden-2-yl)boronic acid in this context is through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govyoutube.comyoutube.com This reaction facilitates the formation of a carbon-carbon bond between the sp²-hybridized carbon of an organohalide and the sp³-hybridized carbon of the boronic acid, directly affording substituted 2-aryl or 2-vinyl-2,3-dihydro-1H-indenes. nih.gov
The efficacy of the Suzuki-Miyaura coupling is often dependent on the choice of catalyst, ligand, and base. nih.govresearchgate.net For challenging couplings involving secondary alkylboronates, specialized phosphine (B1218219) ligands like SPhos or XPhos are often employed to achieve high yields and prevent side reactions such as protodeboronation. nih.govresearchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition of the organohalide to a palladium(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. mdpi.com
Detailed research has demonstrated the successful coupling of various aryl and heteroaryl halides with boronic acids under optimized conditions. nih.gov While specific studies focusing exclusively on this compound are specialized, the general methodology is broadly applicable. Milder conditions, including lower temperatures and reduced catalyst loadings, can often be used for electron-rich coupling partners. nih.gov
| Coupling Partner (Ar-X) | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aryl Chloride | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent | nih.gov |
| Aryl Bromide | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | 80-110 | High | nih.gov |
| Heteroaryl Chloride | SPhos Precatalyst | K₃PO₄ | Dioxane/H₂O | 60-100 | 91-99 | nih.gov |
Furthermore, rhodium-catalyzed reactions provide another avenue for functionalizing the dihydroindene core. nih.gov For instance, rhodium-catalyzed asymmetric addition of arylboronic acids to various unsaturated substrates is a well-established method for creating chiral centers, a strategy that could be adapted to derivatives of the dihydroindene framework. rsc.orgrsc.org
Integration into Heterocyclic and Polycyclic Systems
The dihydroindenyl moiety can be incorporated into larger, more complex molecular architectures, including heterocyclic and polycyclic systems. This is achieved by strategically choosing the coupling partner in a Suzuki-Miyaura reaction or by designing multi-step synthetic sequences.
Coupling this compound with halides that are part of a heterocyclic ring system, such as chloroindazoles or bromopyrazoles, directly appends the dihydroindene unit to the heterocycle. nih.gov Such reactions have been shown to proceed in good to excellent yields, tolerating a wide range of sensitive functional groups on both coupling partners. nih.gov The synthesis of polycyclic indolines and other fused-ring systems often relies on palladium-catalyzed C-N or C-C bond formations as key steps, where a boronic acid could serve as a crucial precursor. thieme.deresearchgate.net
Rhodium-catalyzed annulation reactions represent another powerful strategy. nih.gov In these processes, a boronic acid can react with a bifunctional molecule, such as a 2-formylarylboronic acid and an alkyne, to construct a new ring system in a single step. nih.gov This approach could be envisioned for creating complex polycyclic structures fused to the indene core. The synthesis of natural products with polycyclic systems frequently employs methods like rhodium-mediated 1,4-additions of arylboronic acids as a key step to build the carbon framework. nih.gov
Precursors for Specialized Organic Materials and Functional Molecules
Molecules containing the rigid 2,3-dihydro-1H-indene scaffold are of significant interest for applications in materials science and medicinal chemistry. This compound serves as a key precursor to these advanced molecules.
One major area of application is in the synthesis of Covalent Organic Frameworks (COFs). rsc.org COFs are crystalline, porous materials constructed from molecular building blocks linked by covalent bonds. Boronic acids are foundational monomers in COF synthesis, reacting with diol or triol linkers to form robust boronate ester linkages, creating extended two- or three-dimensional networks. rsc.orgresearchgate.net The defined structure and porosity of these materials make them suitable for applications in gas storage, separation, and catalysis.
The dihydroindene unit can also be incorporated into ligands for transition metal catalysts or into mechanically interlocked molecules like rotaxanes. diva-portal.org In medicinal chemistry, the introduction of a boronic acid group into a drug candidate can enhance its activity or modify its pharmacokinetic profile. nih.govmdpi.com The synthesis of complex bioactive molecules often involves cross-coupling reactions where a specific structural subunit, such as that provided by this compound, is introduced. researchgate.net
| Application Area | Derived Molecular Class | Key Synthetic Reaction | Reference |
|---|---|---|---|
| Materials Science | Covalent Organic Frameworks (COFs) | Condensation Polymerization | rsc.orgresearchgate.net |
| Catalysis | Phosphine Ligands | Suzuki-Miyaura Coupling | researchgate.net |
| Supramolecular Chemistry | Rotaxanes/Catenanes | Dynamic Covalent Chemistry | diva-portal.org |
| Medicinal Chemistry | Bioactive Compounds | Cross-Coupling Reactions | nih.govmdpi.com |
Applications in Tandem and Cascade Reaction Sequences
Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. Boronic acids are excellent candidates for inclusion in such sequences.
A palladium-catalyzed cascade reaction can be initiated by the coupling of a boronic acid with a substrate containing additional reactive functional groups. nih.gov For example, a reaction between an arylboronic acid and a δ-ketonitrile can proceed through a sequence of carbopalladation and cyclization to afford substituted pyridines in a single pot. nih.gov While not demonstrated specifically with this compound, this methodology highlights the potential for this building block to participate in complex, one-pot transformations to generate heterocyclic scaffolds.
Another example involves multicomponent reactions, such as the Petasis reaction, where an amine, a carbonyl compound, and a boronic acid react to form α-amino acids or related structures. researchgate.net Integrating this compound into such a sequence could provide rapid access to complex molecules bearing the dihydroindene moiety. The development of cascade reactions involving indigo (B80030) and various reactants also points to the broader possibilities of using well-defined building blocks in one-pot syntheses of novel heterocyclic systems. mdpi.com
Mechanistic Insights and Theoretical Studies of 2,3 Dihydro 1h Inden 2 Yl Boronic Acid Reactivity
Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Pathways
While specific DFT studies on (2,3-dihydro-1H-inden-2-yl)boronic acid are not prevalent in the literature, extensive computational work on analogous aryl and alkyl boronic acids provides a robust framework for understanding its likely reaction pathways. DFT calculations are instrumental in elucidating the mechanisms of key reactions involving boronic acids, such as the Suzuki-Miyaura cross-coupling, esterification, and oxidation.
In the context of a Suzuki-Miyaura reaction, DFT studies on model systems like phenylboronic acid have detailed the energetics of the catalytic cycle. acs.orgnih.govacs.org This cycle typically involves three main stages: oxidative addition, transmetalation, and reductive elimination. Computational models help to characterize the geometry and energy of intermediates and transition states for each step. acs.org The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often the rate-determining step and has been a major focus of theoretical investigation. acs.orgnih.gov DFT calculations have shown that the reaction can proceed through different pathways, for example, starting from a neutral Pd(0) complex or an anionic palladium species, with both pathways having moderate activation energies. acs.orgnih.gov
For this compound, DFT could be used to model its participation in such a cycle. The calculations would predict the activation barriers for the transfer of the 2-indanyl group and compare its reactivity to other organoboronic acids. Similarly, the mechanism of oxidative deboronation, a common side reaction, has been modeled computationally. These studies show a concerted 1,2-shift mechanism where the carbon-boron bond breaks as a carbon-oxygen bond forms, with the boron atom becoming more electron-deficient in the transition state. nih.gov
| Reaction Step (Suzuki-Miyaura Model) | Calculated Parameter | Typical Value (kcal/mol) | Description |
| Oxidative Addition | Activation Energy (ΔE‡) | 10 - 15 | Energy barrier for the addition of an aryl halide to the Pd(0) catalyst. |
| Transmetalation | Activation Energy (ΔE‡) | 15 - 25 | Energy barrier for the transfer of the organic group from boron to palladium. Often the rate-limiting step. |
| Reductive Elimination | Reaction Energy (ΔE) | -20 to -30 (Exothermic) | The final step where the C-C bond is formed and the product is released from the catalyst. |
This table presents typical DFT-calculated energy values for the key steps in a model Suzuki-Miyaura cross-coupling reaction involving a generic arylboronic acid. Specific values for this compound would require dedicated computational studies.
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) of Reaction Intermediates
The direct observation and characterization of transient intermediates are vital for confirming proposed reaction mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for this purpose.
NMR Spectroscopy: Low-temperature rapid injection NMR has been particularly insightful in studying the Suzuki-Miyaura reaction, allowing for the direct observation of previously elusive pre-transmetalation intermediates. illinois.eduillinois.edu These studies have successfully characterized species containing palladium-oxygen-boron (Pd-O-B) linkages, which are formed from the reaction of the palladium-hydroxide complex with the boronic acid. illinois.eduillinois.edu Both tricoordinate (sp² boron) and tetracoordinate (sp³ boron) boronate complexes have been identified as active participants in the transmetalation step. illinois.edunih.gov
¹¹B NMR is especially useful for probing the coordination state of the boron atom. Trivalent (trigonal planar) boronic acids typically show broad signals at lower fields (e.g., ~30 ppm), whereas tetravalent (tetrahedral) boronate species, formed upon coordination with a Lewis base, exhibit sharper signals at higher fields (e.g., ~3-15 ppm). nih.gov This shift allows for the monitoring of the conversion of the boronic acid to a reactive boronate intermediate during a reaction. ¹H and ¹³C NMR, including advanced techniques like HMBC, are used to elucidate the full structure of these intermediates. nih.gov
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a highly sensitive technique used to detect and identify charged intermediates in solution, even at very low concentrations. rsc.org In the context of boronic acid catalysis, ESI-MS has been used to identify key species, such as amino-carboxylate complexes and bridged B-O-B motifs that are proposed as intermediates in direct amidation reactions. rsc.orgrsc.org By analyzing the mass-to-charge ratio of ions directly sampled from a reaction mixture, it is possible to confirm the presence of proposed intermediates and track their formation and consumption over time.
| Boron Species | Hybridization | Typical ¹¹B NMR Shift (ppm) | Spectroscopic Feature |
| Boronic Acid (R-B(OH)₂) | sp² | 18 - 33 | Broad signal due to quadrupolar relaxation. |
| Boronate Ester (Cyclic) | sp² | 20 - 35 | Broad signal, similar to the free acid. |
| Boronate Anion (R-B(OH)₃⁻) | sp³ | 3 - 9 | Sharper signal, shifted significantly upfield. |
| Pd-O-B Intermediate | sp³ | ~12 | Upfield shift indicates tetracoordinate boron complexed to palladium. nih.gov |
This table summarizes typical ¹¹B NMR chemical shifts, which are diagnostic for the coordination state of the boron atom in various species relevant to reaction mechanisms.
Elucidation of Lewis Acidity and Boron-Oxygen Interactions in Catalysis
The functionality of this compound in many catalytic processes stems from its nature as a Lewis acid. researchgate.netnih.gov The boron atom possesses a vacant p-orbital, making it electrophilic and capable of accepting a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion or an amine. youtube.com This interaction leads to a change in the boron's hybridization from trigonal planar (sp²) to tetrahedral (sp³), forming a boronate species. mdpi.com
The Lewis acidity of a boronic acid, often quantified by its pKa, is a critical parameter influencing its reactivity. nih.govmdpi.com The equilibrium between the neutral boronic acid and the anionic boronate is pH-dependent. mdpi.com Substituents on the organic moiety significantly impact Lewis acidity; electron-withdrawing groups increase acidity (lower pKa), while electron-donating groups decrease it. mdpi.com For this compound, the alkyl framework is generally considered electron-donating compared to a simple phenyl group, suggesting it would be a weaker Lewis acid than phenylboronic acid.
Boron-oxygen (B-O) interactions are central to the catalytic activity. The B-O single bond in tricoordinated boronic acids is strong (~120 kcal/mol) and relatively short (1.35–1.38 Å). nih.gov Upon formation of a tetracoordinated boronate, the B-O bonds lengthen (1.43–1.47 Å) and weaken. nih.gov This reversible covalent interaction is exploited in catalysis. For instance, boronic acids can activate alcohols or carboxylic acids by forming a boronate ester intermediate. researchgate.net This complexation enhances the electrophilicity of the substrate, facilitating subsequent reactions like Friedel-Crafts alkylations or amidations. researchgate.net Computational studies have shown that the stabilization of the developing empty p-orbital on boron by oxygen lone pairs is a key factor in the reactivity and stability of boronic acids and their intermediates. nih.gov
Kinetic and Thermodynamic Aspects Governing Boronic Acid Transformations
The rates and equilibria of reactions involving this compound are governed by fundamental kinetic and thermodynamic principles. Kinetic studies measure reaction rates to provide insight into activation energies and the composition of transition states, while thermodynamic studies assess the relative stability of reactants, intermediates, and products.
The kinetics of boronic acid esterification with diols have been studied extensively. These reactions are typically reversible, and the rate-determining step is often the closure of the cyclic ester ring. researchgate.net The rates are highly dependent on pH, as both the neutral boronic acid and the anionic boronate can be reactive species, often with different rate constants. nih.govresearchgate.net For example, in many complexation reactions, the trigonal boronic acid is the more kinetically reactive species. researchgate.net
Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a significant decomposition pathway for many boronic acids. Kinetic analysis has revealed that this process can occur through multiple pathways depending on the pH and the electronic nature of the organic substituent. nih.govacs.org For electron-deficient arylboronic acids, protodeboronation is often faster under basic conditions via the boronate anion. nih.gov
| Process | Controlling Factor | Mechanistic Implication |
| Esterification | pH, Diol Structure | The equilibrium between sp² acid and sp³ boronate affects the dominant reaction pathway and rate. nih.gov |
| Protodeboronation | pH, Electronic Effects | Determines the stability and shelf-life of the boronic acid; can proceed via neutral acid or anionic boronate. nih.gov |
| Transmetalation (Suzuki) | Ligand, Base, Solvent | The formation of a Pd-O-B linked intermediate is crucial; its stability and decomposition rate control catalytic efficiency. illinois.edu |
| Acid/Base Equilibrium | pKa of Boronic Acid | Controls the concentration of the more nucleophilic boronate anion versus the Lewis acidic neutral form at a given pH. mdpi.com |
This table outlines key transformations of boronic acids and the kinetic and thermodynamic factors that govern their mechanisms.
Future Perspectives and Emerging Research Avenues for 2,3 Dihydro 1h Inden 2 Yl Boronic Acid
Development of Novel and Sustainable Catalytic Systems (e.g., Organocatalysis, Photocatalysis)
The reliance on transition-metal catalysis, particularly palladium, for activating boronic acids is a cornerstone of modern synthetic chemistry. nih.govnih.gov However, the drive towards greener and more sustainable chemical processes has spurred interest in alternative catalytic systems. Organocatalysis and photocatalysis represent two promising frontiers for the activation and transformation of (2,3-dihydro-1H-inden-2-yl)boronic acid.
Organocatalysis: The use of small organic molecules as catalysts offers advantages such as low toxicity, stability, and ready availability. nih.gov For this compound, organocatalytic approaches could enable novel transformations that are complementary to traditional metal-catalyzed reactions. For instance, chiral organocatalysts could be employed in asymmetric reactions to introduce the indanyl moiety with high stereocontrol. acs.org Research in this area may focus on designing specific organocatalysts that can activate the C-B bond of this compound towards nucleophilic attack or facilitate its participation in cascade reactions.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. rsc.org Boronic acids have been shown to be viable precursors for radical generation through photoredox catalysis. vapourtec.com The development of photocatalytic systems for this compound could open up new avenues for C-C and C-heteroatom bond formation. This approach could be particularly useful for reactions that are challenging to achieve using traditional methods. Future research will likely focus on identifying suitable photosensitizers and reaction conditions to efficiently generate the 2,3-dihydro-1H-inden-2-yl radical and control its subsequent reactivity. The use of organic dyes as photocatalysts presents a more sustainable alternative to expensive and toxic heavy metal-based catalysts. rsc.org
| Catalytic System | Potential Advantages for this compound | Research Focus |
| Organocatalysis | Metal-free, low toxicity, stereocontrol in asymmetric synthesis. | Design of specific catalysts for C-B bond activation, development of novel cascade reactions. |
| Photocatalysis | Mild reaction conditions, generation of radical intermediates, access to unique bond formations. | Identification of efficient photosensitizers, control of radical reactivity, sustainable catalyst development. |
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. nih.gov The application of flow chemistry to reactions involving this compound is a promising area for future development.
The synthesis of boronic acids themselves can be significantly improved using continuous flow setups. organic-chemistry.orgnih.gov These methods allow for the safe handling of reactive intermediates and can lead to higher yields and purity in shorter reaction times. acs.org For transformations utilizing this compound, such as Suzuki-Miyaura cross-coupling reactions, flow chemistry can enable precise control over reaction parameters, leading to optimized yields and minimized side-product formation. acs.org Furthermore, the integration of in-line analysis and purification techniques can lead to fully automated and highly efficient synthetic processes. mit.edu Future research will likely focus on the development of dedicated flow reactors and integrated systems for both the synthesis and subsequent reactions of this compound, paving the way for its large-scale production and application. acs.org
Expansion of Reaction Scope to Underexplored Transformations and Substrates
While the Suzuki-Miyaura cross-coupling reaction is the most prominent application of this compound, there is considerable potential for expanding its reaction scope to underexplored transformations. nih.govnih.govresearchgate.netyoutube.comyoutube.com The unique electronic and steric properties of the 2,3-dihydro-1H-inden-2-yl moiety can be leveraged to explore novel reactivity.
Future research could focus on:
Novel Coupling Partners: Exploring the coupling of this compound with a wider range of electrophiles beyond aryl halides, including pseudohalides, and unconventional coupling partners.
Asymmetric Transformations: Developing new enantioselective methods that utilize the prochiral nature of certain substrates or employ chiral ligands to generate optically active indane derivatives. nih.govnih.gov
C-H Functionalization: Investigating the direct coupling of this compound with C-H bonds, which would represent a highly atom-economical approach to the synthesis of complex molecules.
Multicomponent Reactions: Designing new multicomponent reactions where this compound acts as a key building block to rapidly construct molecular complexity. x-mol.net
By expanding the repertoire of reactions, the synthetic utility of this compound can be significantly enhanced, providing access to a broader range of complex molecules.
| Transformation Type | Potential Application with this compound |
| Novel Coupling Reactions | Synthesis of complex scaffolds with diverse functional groups. |
| Asymmetric Synthesis | Access to enantiomerically pure indane-containing compounds for pharmaceutical applications. |
| C-H Functionalization | Atom-economical construction of C-C bonds. |
| Multicomponent Reactions | Rapid generation of molecular diversity from simple starting materials. |
Interdisciplinary Applications in Areas beyond Traditional Organic Synthesis
The unique properties of boronic acids extend their utility beyond traditional organic synthesis into various interdisciplinary fields. google.co.zm this compound, with its distinct structural motif, is well-positioned to contribute to these emerging areas.
Medicinal Chemistry: Boronic acids are increasingly being incorporated into drug candidates due to their ability to form reversible covalent bonds with biological targets. rsc.orgnih.gov The 2,3-dihydro-1H-inden-2-yl scaffold is a privileged structure in medicinal chemistry, and its combination with a boronic acid functional group could lead to the development of novel therapeutic agents. nih.govresearchgate.net Future research may involve the synthesis and biological evaluation of this compound derivatives as enzyme inhibitors or as probes for chemical biology studies. nih.gov
Materials Science: Boronic acids are utilized in the development of advanced materials, including polymers, hydrogels, and sensors. researchgate.netbath.ac.ukresearchgate.net The rigid and well-defined structure of the indanyl group could be exploited to create materials with specific properties. For example, polymers incorporating the this compound moiety could exhibit unique optical or electronic properties.
Sensors: The ability of boronic acids to bind with diols forms the basis for their use in sensors for carbohydrates and other biologically relevant molecules. nih.govxmu.edu.cnmdpi.com this compound could be functionalized with reporter groups to create fluorescent or colorimetric sensors for specific analytes. The hydrophobic indanyl backbone may influence the binding affinity and selectivity of such sensors. nih.govrsc.org
The exploration of these interdisciplinary applications will undoubtedly uncover new and exciting roles for this compound, further solidifying its importance in the broader scientific landscape.
Q & A
Basic: How can researchers optimize the synthesis of (2,3-dihydro-1H-inden-2-yl)boronic acid to achieve high purity and yield?
Methodological Answer:
The synthesis typically involves Suzuki-Miyaura coupling or direct boronation of the indene scaffold. Key considerations include:
- Precursor Selection: Use halogenated indene derivatives (e.g., bromo or iodo) for efficient boronic acid formation via Miyaura borylation .
- Catalyst Optimization: Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems tailored to minimize side reactions .
- Purification: Column chromatography or recrystallization to remove unreacted precursors, with verification via NMR or HPLC .
- Yield Improvement: Control reaction temperature (60–80°C) and stoichiometric excess of boronate reagents (e.g., bis(pinacolato)diboron) .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this boronic acid?
Methodological Answer:
- NMR Spectroscopy: ¹¹B NMR to confirm boronic acid formation (δ ~30 ppm for free B(OH)₂) and ¹H/¹³C NMR for structural verification .
- X-ray Crystallography: Use SHELX or WinGX for structure refinement. The boronic acid group’s dihedral angle relative to the indene ring impacts hydrogen-bonding networks .
- FT-IR: Confirm B-O and B-C vibrations (1350–1450 cm⁻¹) .
Advanced: How does the boronic acid group’s spatial orientation influence its reactivity in cross-coupling reactions?
Methodological Answer:
The twisted conformation of the boronic acid group (observed in X-ray structures) enhances electrophilicity by reducing steric hindrance, facilitating transmetallation in Suzuki reactions. Computational modeling (DFT) can predict reactivity trends by analyzing bond angles and electron density .
Advanced: What methodological approaches are used to assess its anticancer activity in vitro?
Methodological Answer:
- Cell Viability Assays: MTT or resazurin-based assays on cancer cell lines (e.g., glioblastoma), with IC₅₀ determination .
- Structure-Activity Relationships (SAR): Modify substituents on the indene ring to evaluate potency changes. For example, electron-withdrawing groups may enhance target binding .
- Mechanistic Studies: Flow cytometry to assess apoptosis or cell cycle arrest, combined with proteomic analysis to identify protein targets .
Advanced: How can researchers mitigate challenges in mass spectrometry analysis caused by boronic acid dehydration?
Methodological Answer:
- Derivatization: Convert the boronic acid to a boronic ester (e.g., with pinacol) to prevent cyclization into boroxines .
- MALDI-MS Optimization: Use a dihydroxy matrix (e.g., DHB) to stabilize the boronic acid. Alternatively, employ ESI-MS in negative-ion mode for intact detection .
Advanced: How does pH modulate the ¹¹B NMR chemical shifts and reactivity of this compound?
Methodological Answer:
At low pH (<7), the boronic acid exists as B(OH)₂ (δ ~30 ppm). At higher pH, deprotonation to B(OH)₃⁻ (δ ~10 ppm) occurs, altering reactivity in cross-coupling. Titration studies with ¹¹B NMR can map pKa values, critical for designing reaction buffers .
Advanced: How should researchers address contradictory data in glycoprotein-binding studies?
Methodological Answer:
Secondary interactions (e.g., hydrophobic effects) may confound results. Mitigation strategies include:
- Buffer Screening: Compare phosphate vs. Tris buffers to assess non-specific binding .
- Competitive Assays: Add free diols (e.g., sorbitol) to validate boronic acid-specific interactions .
Advanced: What strategies improve oxidative stability in biological environments?
Methodological Answer:
- Diol Protection: Form boronic esters with high-affinity diols (e.g., pinacol) to slow oxidation. Relative diol affinity can be ranked via alizarin red S assays .
- ROS Scavengers: Include antioxidants (e.g., ascorbate) in cell culture media to reduce oxidative degradation .
Advanced: How can computational methods guide its incorporation into bioactive molecules?
Methodological Answer:
- Docking Studies: Predict binding to therapeutic targets (e.g., proteases) via AutoDock or Schrödinger .
- Bioisostere Design: Replace carboxyl or carbonyl groups with boronic acid to enhance binding affinity, guided by molecular dynamics simulations .
Advanced: What factors are critical for developing boronic acid-based biosensors?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
